molecular formula C9H10O5 B1339055 1,3-Benzodioxol-4-ol, 5-(methoxymethoxy)- CAS No. 244126-41-8

1,3-Benzodioxol-4-ol, 5-(methoxymethoxy)-

Cat. No. B1339055
M. Wt: 198.17 g/mol
InChI Key: KIFYUFCRILBWEB-UHFFFAOYSA-N
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Description

The compound "1,3-Benzodioxol-4-ol, 5-(methoxymethoxy)-" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with methoxy groups and their chemical properties, synthesis, and biological activities. For instance, compounds with methoxyphenyl groups are synthesized and evaluated for their potential as chemotherapeutic agents, as seen in the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful selection of reagents and conditions to achieve the desired products. For example, the total synthesis of a naturally occurring compound with methoxymethyl groups was achieved starting from a dimethoxyphenylmethanol precursor in five steps . Similarly, the synthesis of a pyrazole derivative was performed using 4-methoxyphenylhydrazine with a furandione . These studies demonstrate the complexity and precision required in the synthesis of methoxy-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds with methoxy groups has been extensively studied using various spectroscopic techniques and quantum chemical calculations. For instance, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a triazol compound were calculated and compared with experimental data, showing good agreement . Similarly, the molecular structure of a pyrazole derivative was determined using X-ray diffraction and compared with theoretical calculations . These analyses are crucial for understanding the behavior of these compounds at the molecular level.

Chemical Reactions Analysis

The reactivity of methoxy-containing compounds has been explored in various chemical reactions. For example, a novel addition reaction of o-aminobenzenethiol to thioxo-thiazolidones was reported, leading to the formation of benzothiazinyl-thiazolidones . The reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH was also studied, yielding arylphenols . These reactions highlight the versatility of methoxy-containing compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-containing compounds are influenced by their molecular structure. Theoretical calculations, such as density functional theory (DFT), have been used to predict properties like vibrational frequencies, molecular electrostatic potentials, and non-linear optical properties . For example, the predicted non-linear optical properties of a triazol compound were found to be greater than those of urea . These properties are important for the potential application of these compounds in various fields, including materials science and pharmacology.

Scientific Research Applications

Monoamine Oxidase Inhibitors for Parkinson's Disease

A study synthesized and evaluated sesamol (1,3-benzodioxol-5-ol) and benzodioxane derivatives as inhibitors of monoamine oxidase (MAO), specifically targeting MAO-B, which is relevant for treating Parkinson's disease. The benzodioxane derivatives exhibited potent inhibitory activity, suggesting their potential as leads for designing selective MAO-B inhibitors (Engelbrecht, Petzer, & Petzer, 2015).

Novel Synthetic Analogues for Biological Applications

Research on the reaction of flavones and their thioderivatives with hydroxylamine produced 1,3-benzodioxoles among other derivatives, indicating a pathway for synthesizing flavone analogs with potential biological activities (Aitmambetov, Khilya, & Kubzheterova, 2005).

Anticancer and Antibacterial Agents

A study focused on the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, showcasing their anticancer, DNA binding, and antibacterial potentials. This highlights the compound's versatility in medicinal applications, including its potential in cancer and bacterial infection treatments (Gupta et al., 2016).

Photoinitiator for Free Radical Polymerization

Another study introduced a 1,3-benzodioxole derivative as a caged one-component Type II photoinitiator, demonstrating its utility in the free radical polymerization of appropriate monomers. This suggests applications in materials science, particularly in polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

Synthesis and Structural Analysis

Research also extends to the synthesis and structural characterization of compounds like 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate, with potential applications in cardiovascular disease treatment through enzyme inhibition. The study detailed the compound's synthesis, crystal structure, and DFT calculations, indicating its biological utility (Jayaraj & Desikan, 2020).

Insecticidal Activity

Piper mullesua, containing a 1,3-benzodioxole derivative, myristicin, showed significant insecticidal activity against lepidopterous insect pests. This demonstrates the compound's potential in developing eco-friendly insecticidal agents (Srivastava, Gupta, Prajapati, Tripathi, & Kumar, 2001).

properties

IUPAC Name

5-(methoxymethoxy)-1,3-benzodioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-11-4-12-6-2-3-7-9(8(6)10)14-5-13-7/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFYUFCRILBWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C2=C(C=C1)OCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465058
Record name 1,3-Benzodioxol-4-ol, 5-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxol-4-ol, 5-(methoxymethoxy)-

CAS RN

244126-41-8
Record name 1,3-Benzodioxol-4-ol, 5-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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